molecular formula C16H21N5OS B11564329 6-butyl-1-(6-methylpyridin-2-yl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

6-butyl-1-(6-methylpyridin-2-yl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11564329
M. Wt: 331.4 g/mol
InChI Key: DEMMSQOIWMNLMZ-UHFFFAOYSA-N
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Description

6-BUTYL-1-(6-METHYLPYRIDIN-2-YL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrimidine ring fused with a pyridine ring and a butyl side chain, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BUTYL-1-(6-METHYLPYRIDIN-2-YL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-methylpyridin-2-amine and 6-butyl-2-thioxo-1,2-dihydropyrimidin-4-one.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the desired compound.

    Cyclization: The intermediate product is then subjected to cyclization under reflux conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-BUTYL-1-(6-METHYLPYRIDIN-2-YL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to form dihydro derivatives.

    Substitution: The pyridine and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-BUTYL-1-(6-METHYLPYRIDIN-2-YL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 6-BUTYL-1-(6-METHYLPYRIDIN-2-YL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves:

    Molecular Targets: The compound targets specific enzymes and receptors involved in cellular processes.

    Pathways: It interferes with signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-d]pyrimidines: These compounds share a similar core structure but differ in their substituents.

    Pyrido[2,3-d]pyrimidines: These compounds have a different fusion pattern but exhibit similar biological activities.

Uniqueness

The presence of the butyl side chain and the specific substitution pattern in 6-BUTYL-1-(6-METHYLPYRIDIN-2-YL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE contributes to its unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H21N5OS

Molecular Weight

331.4 g/mol

IUPAC Name

6-butyl-1-(6-methylpyridin-2-yl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C16H21N5OS/c1-3-4-8-20-9-12-14(17-10-20)21(16(23)19-15(12)22)13-7-5-6-11(2)18-13/h5-7,17H,3-4,8-10H2,1-2H3,(H,19,22,23)

InChI Key

DEMMSQOIWMNLMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2=C(NC1)N(C(=S)NC2=O)C3=CC=CC(=N3)C

Origin of Product

United States

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